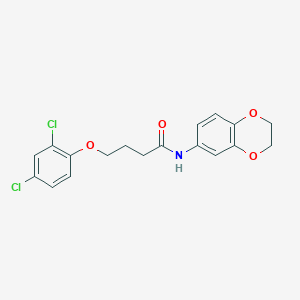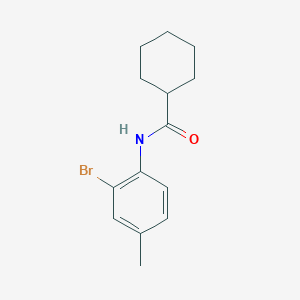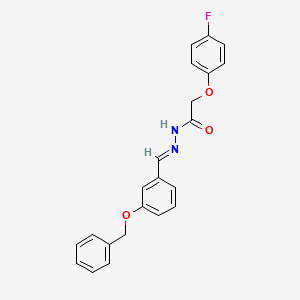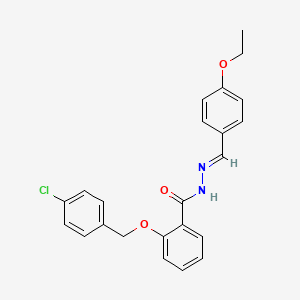
4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a nitrile group attached to the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-ethyl-1-methyl-1H-pyrazole with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile.
Oxidation: Formation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-methanol.
Aplicaciones Científicas De Investigación
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding assays.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of the bromine and nitrile groups can enhance its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the ethyl and nitrile groups, making it less versatile in certain reactions.
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide: Contains a hydrazide group instead of a nitrile group, leading to different reactivity and applications.
4-Bromo-1-ethyl-1H-pyrazole: Similar structure but lacks the methyl and nitrile groups.
Uniqueness
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the nitrile group enhances its potential as a building block in the synthesis of more complex molecules, while the bromine atom allows for further functionalization through substitution reactions.
Propiedades
| 265326-56-5 | |
Fórmula molecular |
C7H8BrN3 |
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
4-bromo-2-ethyl-5-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-3-11-6(4-9)7(8)5(2)10-11/h3H2,1-2H3 |
Clave InChI |
BSZNNTQDXVKZEA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)







